molecular formula C34H59BrN2O4 B1676888 N-(5-((2-Methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)pentyl)pyridinium CAS No. 111878-48-9

N-(5-((2-Methylene-3-(((octadecylamino)carbonyl)oxy)propoxy)carbonyl)pentyl)pyridinium

Cat. No. B1676888
Key on ui cas rn: 111878-48-9
M. Wt: 639.7 g/mol
InChI Key: LUEXYWXHKONSPA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945098

Procedure details

1-Octadecylaminocarbonyloxy-3-(6-bromohexanoyloxy)-2-methylenepropane (from Preparation 9) (0.84 g) was dissolved in dry pyridine (20 ml) and heated to 60° C. for 22 hours. Excess pyridine was removed in vacuo.
Name
1-Octadecylaminocarbonyloxy-3-(6-bromohexanoyloxy)-2-methylenepropane
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:19][C:20]([O:22][CH2:23][C:24](=[CH2:35])[CH2:25][O:26][C:27](=[O:34])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][Br:33])=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[Br-:33].[CH2:1]([NH:19][C:20]([O:22][CH2:23][C:24](=[CH2:35])[CH2:25][O:26][C:27](=[O:34])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][N+:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3|

Inputs

Step One
Name
1-Octadecylaminocarbonyloxy-3-(6-bromohexanoyloxy)-2-methylenepropane
Quantity
0.84 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)NC(=O)OCC(COC(CCCCCBr)=O)=C
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess pyridine was removed in vacuo

Outcomes

Product
Name
Type
Smiles
[Br-].C(CCCCCCCCCCCCCCCCC)NC(=O)OCC(COC(CCCCC[N+]1=CC=CC=C1)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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